2-methoxy-7H-purin-6-amine

Description

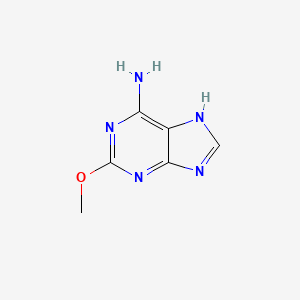

Structure

3D Structure

Properties

IUPAC Name |

2-methoxy-7H-purin-6-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N5O/c1-12-6-10-4(7)3-5(11-6)9-2-8-3/h2H,1H3,(H3,7,8,9,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUDKBZAMOFJOSO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=C2C(=N1)N=CN2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40409356 |

Source

|

| Record name | 2-methoxyadenine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40409356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28128-30-5 |

Source

|

| Record name | NSC22746 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22746 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-methoxyadenine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40409356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

High Resolution Spectroscopic and Structural Characterization of 2 Methoxy 7h Purin 6 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework, the connectivity of atoms, and the dynamic behavior of the molecule.

One-dimensional (1D) ¹H and ¹³C NMR spectra provide initial information about the chemical environment of the hydrogen and carbon atoms, respectively. For 2-methoxy-7H-purin-6-amine, the ¹H NMR spectrum is expected to show distinct signals for the methoxy (B1213986) group protons, the amine protons, and the C8-H proton on the purine (B94841) ring. The chemical shifts of these protons are influenced by the electronic effects of the substituents and the aromatic purine system. libretexts.org Similarly, the ¹³C NMR spectrum would display signals for each unique carbon atom, including the methoxy carbon, and the five carbons of the purine core.

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons with their directly attached carbon atoms. columbia.edusdsu.edu It allows for the unambiguous assignment of ¹H signals to their corresponding ¹³C signals, for instance, linking the C8-H proton to the C8 carbon. nih.gov

Table 1: Predicted NMR Data for this compound

| Technique | Nucleus | Predicted Chemical Shift (ppm) | Key Correlations (in 2D NMR) |

|---|---|---|---|

| ¹H NMR | -OCH₃ | 3.8 - 4.2 | HMBC to C2 |

| -NH₂ | 5.0 - 7.0 (broad) | ||

| C8-H | 7.5 - 8.5 | HSQC to C8; HMBC to C4, C5 | |

| N7-H | 10.0 - 13.0 (broad) | ||

| ¹³C NMR | -OCH₃ | 50 - 60 | |

| C2 | 160 - 165 | ||

| C4 | 150 - 155 | ||

| C5 | 115 - 125 | ||

| C6 | 155 - 160 | ||

| C8 | 135 - 145 |

Note: The chemical shift values are predictions based on typical ranges for similar functional groups and purine derivatives. Actual experimental values may vary depending on the solvent and other conditions.

Purine derivatives frequently exhibit tautomerism, which involves the migration of a proton between different positions on the heterocyclic ring. nih.gov The specified name, this compound, denotes a specific tautomer where the mobile proton resides on the N7 nitrogen of the imidazole (B134444) ring. However, this tautomer can exist in equilibrium with other forms, such as the N9-H tautomer. researchgate.net

Dynamic NMR (DNMR) is the technique of choice for studying such equilibria. researchgate.net By recording NMR spectra at different temperatures, it is possible to observe changes in the appearance of the signals. If the exchange between tautomers is slow on the NMR timescale (typically at low temperatures), separate signals for each tautomer may be observed. As the temperature is increased, the rate of exchange increases, causing the signals to broaden and eventually coalesce into a single, averaged signal. Analysis of the spectra at various temperatures allows for the determination of the thermodynamic and kinetic parameters of the tautomeric exchange process. rsc.org

Mass Spectrometry (MS) and Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity Confirmation

Mass spectrometry is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.

For this compound (molecular formula C₆H₇N₅O), high-resolution mass spectrometry (HRMS) can determine the exact mass with high precision (expected m/z for [M+H]⁺: 166.0723), which serves to confirm the elemental formula. doccheck.com

Tandem mass spectrometry (MS/MS) provides structural information through fragmentation analysis. The molecular ion is isolated and fragmented, and the masses of the resulting fragment ions are measured. The fragmentation pattern is characteristic of the molecule's structure and can be used to distinguish it from isomers. For example, the fragmentation of this compound would likely involve the loss of a methyl radical (•CH₃) or formaldehyde (CH₂O) from the methoxy group, as well as characteristic cleavages of the purine ring.

Liquid chromatography-mass spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. rug.nlnih.gov This technique is invaluable for assessing the purity of a sample. The sample is first passed through an LC column, which separates the target compound from any impurities or byproducts. The eluent from the column is then introduced into the mass spectrometer, which provides a mass spectrum for the separated components, allowing for both quantification of purity and identification of impurities. thermofisher.com

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Molecular Interactions

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are highly effective for identifying the functional groups present in a compound.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would show characteristic absorption bands corresponding to specific bond vibrations. The primary amine (-NH₂) group would exhibit two distinct N-H stretching bands in the 3300-3500 cm⁻¹ region (asymmetric and symmetric stretches) and an N-H bending (scissoring) vibration around 1580-1650 cm⁻¹. wpmucdn.comorgchemboulder.com The methoxy group would be identified by C-H stretching vibrations around 2850-2960 cm⁻¹ and a characteristic C-O stretching band. The aromatic purine ring would give rise to C=C and C=N stretching vibrations in the 1400-1600 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy is a complementary technique to IR. While IR absorption depends on a change in the dipole moment, Raman scattering depends on a change in polarizability. rsc.org Therefore, some vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa. For purine systems, ring breathing modes are often prominent in the Raman spectrum, providing a characteristic fingerprint for the heterocyclic core. nih.gov

Table 2: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Technique |

|---|---|---|---|

| N-H Asymmetric Stretch | Primary Amine | 3400 - 3500 | IR, Raman |

| N-H Symmetric Stretch | Primary Amine | 3300 - 3400 | IR, Raman |

| C-H Stretch (Aromatic) | Purine Ring | 3000 - 3100 | IR, Raman |

| C-H Stretch (Aliphatic) | Methoxy Group | 2850 - 2960 | IR, Raman |

| N-H Bend | Primary Amine | 1580 - 1650 | IR |

| C=N, C=C Stretches | Purine Ring | 1400 - 1600 | IR, Raman |

| C-O Stretch | Methoxy Group | 1200 - 1300 (asym), 1000-1100 (sym) | IR |

Note: These are generalized frequency ranges based on data for related compounds like 6-methoxypurine (B85510) and standard functional group correlations. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Tautomeric Studies

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons from lower to higher energy orbitals. The purine ring system of this compound contains conjugated π-systems, making it a strong chromophore that absorbs UV light.

The resulting spectrum, a plot of absorbance versus wavelength, typically shows one or more absorption maxima (λ_max). The position and intensity of these bands are sensitive to the electronic structure of the molecule, including the nature and position of substituents. Furthermore, UV-Vis spectroscopy is a useful tool for studying tautomeric equilibria in solution, as different tautomers of a purine derivative often have distinct absorption spectra. nih.gov By analyzing the changes in the UV-Vis spectrum under different conditions (e.g., varying pH or solvent polarity), it is possible to gain insight into the predominant tautomeric form present.

X-ray Crystallography for Solid-State Molecular Architecture

While NMR provides the structure in solution, single-crystal X-ray crystallography offers the most definitive and precise picture of a molecule's three-dimensional architecture in the solid state. nih.gov This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.

A successful crystallographic analysis of this compound would provide a wealth of structural information, including:

Unambiguous Connectivity: It would confirm the atomic connections, verifying the placement of the methoxy group at C2 and the amine group at C6.

Tautomer Identification: It would definitively identify the location of the tautomeric hydrogen atom, confirming the N7-H tautomer in the solid state.

Precise Geometric Parameters: It would yield highly accurate measurements of all bond lengths, bond angles, and torsion angles.

Intermolecular Interactions: It would reveal how the molecules are arranged in the crystal lattice, detailing intermolecular forces such as hydrogen bonds. It is expected that the amine group and the purine ring nitrogens would participate in a network of hydrogen bonds, stabilizing the crystal structure. nih.gov

This detailed structural information is invaluable for understanding the molecule's physical properties and its potential interactions with other molecules.

Molecular Recognition and Biological Target Interactions of 2 Methoxy 7h Purin 6 Amine

Elucidation of Molecular Mechanism of Action

The primary molecular mechanism of 2-methoxy-7H-purin-6-amine, more commonly known in biological contexts as O⁶-methylguanine (O⁶-MeG), involves its role as a mutagenic DNA adduct. wikipedia.org This adduct is not a therapeutic agent itself but rather a form of DNA damage typically caused by alkylating agents, such as N-nitroso compounds (NOCs) found in some foods and tobacco smoke. wikipedia.org

The formation of O⁶-MeG occurs when an alkyl group is attached to the O⁶ position of a guanine (B1146940) nucleotide within the DNA strand. wikipedia.orgaacrjournals.org The key mechanistic consequence of this modification is its effect on DNA replication. Unlike normal guanine, which pairs with cytosine, O⁶-methylguanine preferentially base-pairs with thymine (B56734). wikipedia.orgaacrjournals.org This mispairing, if not repaired before DNA replication, leads to a G:C to A:T transition mutation in the subsequent DNA strand. wikipedia.orgaacrjournals.org It is estimated that one mutation is induced for approximately every eight unrepaired O⁶-methylguanine adducts in the DNA. wikipedia.org

Beyond its direct mutagenic potential, the presence of O⁶-MeG can trigger other cellular responses. The adduct can be recognized by the DNA mismatch repair (MMR) system. If the cell's capacity to repair the adduct is overwhelmed, the MMR system's attempts to correct the mismatch can lead to futile repair cycles. These cycles can result in DNA strand breaks, cell cycle arrest, sister chromatid exchange, and ultimately, apoptosis (programmed cell death). wikipedia.orgspandidos-publications.com

Enzyme Inhibition Studies and Kinetics

The interaction of this compound (O⁶-methylguanine) with enzymes is primarily centered on its role as a substrate for a specific DNA repair protein rather than as a classical enzyme inhibitor.

Identification of Target Enzymes

The principal and most extensively studied enzyme target for O⁶-methylguanine is O⁶-methylguanine-DNA methyltransferase (MGMT) . nih.govnih.govnih.gov MGMT is a highly specialized DNA repair protein, often referred to as a "suicide enzyme," whose sole function is to remove alkyl groups from the O⁶ position of guanine in DNA. spandidos-publications.comnih.govnih.gov By repairing this lesion, MGMT protects the genome from the mutagenic effects of alkylating agents. nih.govoup.com The efficiency of this repair process is a critical factor in cellular resistance to certain types of chemotherapy. nih.govnih.gov

Characterization of Inhibitory Potency (e.g., IC50, Ki)

O⁶-methylguanine itself is the substrate for MGMT and does not have an inhibitory constant (Kᵢ) or IC₅₀ value in the traditional sense. The interaction leads to the inactivation of the enzyme, but this is a stoichiometric repair reaction, not a competitive or non-competitive inhibition of a catalytic process. spandidos-publications.comnih.govnih.gov

However, the importance of the MGMT pathway has led to the development of synthetic analogues of O⁶-methylguanine that act as potent inhibitors of the enzyme. These pseudosubstrates inactivate MGMT, enhancing the efficacy of alkylating chemotherapeutic drugs. While these are distinct compounds from this compound, their inhibitory potencies provide context for the enzyme's interaction with this type of purine (B94841) structure.

| Compound Name | Target Enzyme | Inhibitory Potency (IC₅₀) | Reference |

|---|---|---|---|

| O⁶-benzylguanine (O⁶-BG) | MGMT | 180 nM | nih.gov |

| O⁶-(4-bromothenyl)guanine (O⁶-BTG) | MGMT | 3.4 nM | nih.gov |

This table displays the inhibitory potency of analogues of this compound against the MGMT enzyme. IC₅₀ is the half-maximal inhibitory concentration.

Mechanistic Insights into Enzyme-Ligand Interactions

The mechanism of action of MGMT on its substrate, O⁶-methylguanine, is a direct and irreversible damage reversal process. aacrjournals.org

Recognition : MGMT scans the DNA for damage, binding to the minor groove. It employs a "base flipping" mechanism, where the alkylated O⁶-methylguanine base is rotated out of the DNA helix and into the active site of the MGMT protein. nih.gov

Alkyl Group Transfer : Once in the active site, the methyl group from the O⁶ position of guanine is covalently transferred to a specific cysteine residue (Cys145) within the MGMT protein itself. nih.govresearchgate.net

Suicide Inactivation : This transfer reaction is stoichiometric; one molecule of MGMT is consumed for each lesion repaired. spandidos-publications.comnih.gov The transfer restores the guanine in the DNA but results in an alkylated, irreversibly inactivated MGMT protein. nih.gov The inactivated protein is then targeted for ubiquitination and proteasomal degradation. nih.gov

The cell's ability to repair O⁶-methylguanine lesions is therefore limited by the available pool of active MGMT molecules and the rate at which new MGMT protein can be synthesized. nih.govnih.gov

Receptor Binding Assays and Selectivity Profiling

As a purine derivative, this compound has been evaluated for its potential interaction with purinergic receptors. However, much of the direct research in this area has focused on its structural isomer, N⁶-methyladenosine.

Interaction with Purinergic Receptors (e.g., Adenosine (B11128) Receptors)

Research has shown that modified nucleosides, which are products of RNA degradation, can be released into the extracellular space and act as signaling molecules. biorxiv.orgsigmaaldrich.comnih.gov A prominent example is N⁶-methyladenosine (m⁶A), an isomer of this compound, which has been identified as an endogenous ligand for the human A₃ adenosine receptor. biorxiv.orgsigmaaldrich.comnih.gov Studies have demonstrated that m⁶A binds to the A₃ receptor with a higher affinity than unmodified adenosine. sigmaaldrich.comnih.gov This interaction can trigger downstream signaling pathways and has been implicated in physiological responses such as type I allergy. biorxiv.orgsigmaaldrich.com

Further screening of modified adenosines has identified other selective ligands for the A₃ receptor, such as N⁶-isopentenyl adenosine (i⁶A). biorxiv.org Cryo-electron microscopy studies of the A₃ receptor have revealed a unique hydrophobic pocket that accommodates the modifications at the N⁶ position, explaining the basis for this selective binding. biorxiv.org

While these findings are significant for related purine structures, there is limited direct evidence from the available search results to suggest that this compound (O⁶-methylguanine) itself is a potent or selective ligand for adenosine receptors. Its biological significance remains primarily defined by its role as a DNA adduct and its interaction with the MGMT repair enzyme.

| Compound Name | Target Receptor | Binding Characteristics | Reference |

|---|---|---|---|

| N⁶-methyladenosine (m⁶A) | Human Adenosine A₃ Receptor | Selective endogenous ligand with greater affinity than adenosine. | biorxiv.orgsigmaaldrich.comnih.gov |

| N⁶-isopentenyl adenosine (i⁶A) | Human Adenosine A₃ Receptor | Novel A₃R-selective ligand. | biorxiv.org |

This table summarizes the receptor binding characteristics of purine derivatives structurally related to this compound.

Binding to Other Relevant Biological Receptors

As an adenine (B156593) derivative, this compound is predicted to interact with purinergic receptors, a large family of cell surface receptors that bind extracellular purines like adenosine and ATP. Research on various 2-substituted adenine analogs has demonstrated that modifications at this position can determine the affinity and selectivity for different receptor subtypes.

Adenosine Receptors (AdoRs): This family, comprising A₁, A₂ₐ, A₂ₑ, and A₃ subtypes, is a primary target for many purine derivatives. Studies on 9-ethyladenines with alkynyl chains at the 2-position have shown that these compounds possess good affinity, particularly for the human A₂ₐ receptor, often acting as antagonists. nih.gov Novel 2-alkynyl-8-aryl-9-methyladenine derivatives have been synthesized as adenosine receptor antagonists, with some showing potent inhibitory activity on processes mediated by the A₂ₑ receptor. nih.gov This suggests that the 2-methoxy group could similarly modulate binding to one or more of these receptor subtypes.

P2 Receptors: This group of receptors is primarily activated by nucleotides (ATP, ADP), but some adenine derivatives have shown activity. For instance, highly modified 2-substituted adenosine analogs have been developed as selective, high-affinity antagonists for the P2Y₁ receptor, a key player in ADP-induced platelet aggregation. nih.gov

Adenine Receptors (rAde1R): Beyond the classical adenosine receptors, a distinct high-affinity adenine receptor has been identified in rat brain cortical membranes. Structure-activity relationship studies on this receptor have shown that substitutions at the 2-, N⁶-, 8-, and 9-positions of the adenine core lead to steep changes in binding affinity, indicating that the receptor has specific requirements for its ligands. researchgate.net

Cytokinin Receptors: In plants, N⁶-substituted adenine derivatives, known as cytokinins, are crucial signaling molecules that bind to specific receptors to regulate cell growth and differentiation. researchgate.net Interestingly, cytokinins and other adenine-derived signaling molecules have been identified in mammalian cells, where they are responsive to cellular stress, suggesting a conserved and broad role for modified adenines in intercellular signaling. nih.gov

Quantification of Binding Affinity and Specificity

Quantitative data on the binding of this compound is not available. However, data from structurally related 2-substituted adenine derivatives provide a framework for understanding the potential affinities this compound might exhibit. Modifications to the adenine core can result in high-affinity ligands with significant specificity for particular receptor subtypes.

For example, a series of 2-alkynyl-8-aryl-9-methyladenines were evaluated for their ability to antagonize the A₂ₑ receptor. One of the more potent compounds, designated 15o , demonstrated an IC₅₀ value of 0.42 µM in rat hepatocytes and 0.063 µM in antagonizing cAMP production in cells expressing the human A₂ₑ receptor. nih.gov In another example, MRS2279 , a complex 2-chloro-N⁶-methyl adenosine analog, proved to be a selective and high-affinity competitive antagonist of the P2Y₁ receptor, with a pKₑ value of 8.10 at the human receptor. nih.gov

The following table summarizes the binding affinities of representative substituted adenine derivatives at various purinergic receptors.

| Compound | Target Receptor | Affinity/Activity Metric | Value | Reference |

|---|---|---|---|---|

| Compound 15o (2-alkynyl-8-aryl-9-methyladenine derivative) | Human Adenosine A₂ₑ Receptor | IC₅₀ | 0.063 µM | nih.gov |

| Compound 15o (2-alkynyl-8-aryl-9-methyladenine derivative) | Rat Adenosine A₂ₑ Receptor (in hepatocytes) | IC₅₀ | 0.42 µM | nih.gov |

| MRS2279 (2-chloro-N⁶-methyl adenosine analog) | Human P2Y₁ Receptor | pKₑ | 8.10 | nih.gov |

| MRS2279 (2-chloro-N⁶-methyl adenosine analog) | Turkey P2Y₁ Receptor | pKₑ | 7.75 | nih.gov |

Interactions with Nucleic Acids and Other Biomolecules

As a nucleobase analog, this compound has the potential to interact with nucleic acids and the enzymes that metabolize them. Modifications to the purine ring are known to be critical determinants of these interactions.

Enzymatic Processing: Substitutions at the 2-position of the adenine ring can drastically alter how the molecule is recognized by enzymes involved in nucleoside metabolism. For example, 2-halo-substituted adenosine derivatives are poor substrates for adenosine deaminase (ADA), an enzyme that typically deaminates adenosine to inosine. asm.org This resistance is attributed to the alteration of the pKa of the N1 nitrogen on the purine ring. asm.org It is plausible that a 2-methoxy group would similarly affect recognition and processing by such enzymes.

Nucleic Acid Incorporation and Recognition: Modified nucleobases can be incorporated into DNA and RNA, where they serve as epigenetic marks. The most studied modified adenine is N⁶-methyladenine (m⁶A), which plays a crucial role in gene expression. wpmucdn.com The methyl group of m⁶A does not directly alter base pairing but instead creates a binding site for specific "reader" proteins containing domains like the YTH domain. wpmucdn.comnih.gov These reader proteins then determine the fate of the m⁶A-containing mRNA by influencing its splicing, stability, and translation. By analogy, a methoxy (B1213986) group at the 2-position of adenine, if incorporated into nucleic acids, could create a novel recognition site for a different set of binding proteins, thereby modulating gene expression through a distinct mechanism.

Chromatin Interactions: Epigenetic modifications on DNA, such as the methylation of cytosine, are recognized by specific proteins like MeCP2, which binds to methylated DNA and helps to compact chromatin structure. nih.govresearchgate.net While adenine modifications in mammalian DNA are less understood than cytosine methylation, the principle of chemical marks on DNA recruiting specific proteins to modulate chromatin architecture is well-established. A 2-methoxy modification on an adenine within DNA could potentially influence local chromatin structure by altering interactions with chromatin-associated proteins.

Modulation of Cellular Signaling Pathways

By binding to cell surface receptors or interacting with intracellular components, purine derivatives can modulate a wide range of cellular signaling pathways.

Receptor-Mediated Signaling: The interaction of adenine derivatives with purinergic receptors directly activates downstream signaling cascades. For instance, the binding of an antagonist to the A₂ₑ adenosine receptor can inhibit the production of cyclic AMP (cAMP), a key second messenger that influences numerous pathways, including those involved in glucose metabolism. nih.gov

Crosstalk with Major Signaling Hubs: There is extensive crosstalk between modified nucleobases and major cellular signaling pathways. The machinery that adds, removes, and recognizes m⁶A is regulated by, and in turn regulates, pathways such as TGF-β, ERK, and mTORC1. wpmucdn.com For example, the mTORC1 pathway can enhance the activity of the m⁶A methyltransferase complex, leading to increased m⁶A levels on specific mRNAs, which can then promote cell proliferation. wpmucdn.com This establishes a paradigm where a modified adenine can act as a critical node within complex signaling networks that control cell fate.

Direct Enzyme Inhibition: Some simple modified purines can directly inhibit key signaling enzymes. A well-known example is 3-methyladenine, which is widely used as an inhibitor of phosphoinositide 3-kinases (PI3Ks). researchgate.net PI3Ks are central components of pathways that regulate cell growth, proliferation, and autophagy. This highlights the potential for a compound like 2-methoxyadenine to directly target and modulate the activity of key intracellular signaling proteins. The regulation of signaling pathways can also occur through epigenetic mechanisms, where histone methylation modifiers alter the expression of key signaling components in pathways like NF-κB, RAS/RAF/MEK/MAPK, and PI3K/Akt. nih.govnih.govelsevierpure.com

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr of 2 Methoxy 7h Purin 6 Amine Analogues

Impact of Substituent Variation on Biological Activity

The biological profile of 2-methoxy-7H-purin-6-amine analogues can be profoundly altered by varying substituents at different positions on the purine (B94841) core. These modifications influence the molecule's size, shape, electronics, and hydrogen bonding capabilities, thereby affecting its affinity and efficacy at biological targets like adenosine (B11128) receptors or enzymes.

Modifications at the Purine C2 Position

The C2 position of the purine ring is a critical site for modification, significantly impacting receptor selectivity and potency. Introducing substituents at this position can modulate the electronic properties of the purine system and introduce new interactions with target proteins.

Research into adenosine analogues has shown that substitutions at the 2-position, particularly with (thio)ethers, secondary amines, and alkynes, have resulted in many synthetic analogues selective for the A2A adenosine receptor (A2AAR). For instance, combining a 2-(phenylamino) substitution with an A1-selective agonist like N6-cyclopentyladenosine led to a 70-fold shift in selectivity towards the A2 receptor nih.gov. However, this effect is not universally additive; the same substitution on an A2-selective agonist resulted in a significant loss of affinity nih.gov.

Further studies have explored a range of C2 modifications:

Halogens: The introduction of a halogen, such as chlorine, at the C2 position can inhibit the action of intracellular adenosine deaminase, an enzyme that rapidly degrades adenosine and many of its active analogues nih.gov. This enhances the compound's metabolic stability and duration of action.

Alkyl and Arylalkynyl Groups: The synthesis of 2-alkyl-substituted and 2-arylalkynyl-adenine derivatives has been explored to develop potential adenosine receptor ligands nih.gov. These modifications can probe the size and nature of the binding pocket at the C2 position.

Cyano Groups: Investigations into 2-cyano substitutions have been conducted to further understand the effects of electron-withdrawing groups on affinity and efficacy at human A3 adenosine receptors bohrium.com.

These findings underscore the C2 position as a key "tuning" site for modulating the pharmacological profile of purine analogues.

Modifications at the Purine N6-Amino Group

The N6-amino group is another pivotal site for structural variation, with modifications greatly influencing receptor affinity, selectivity, and agonist/antagonist character. A wide array of N6-substituents has been studied, revealing complex SAR trends.

Generally, substituting the N6-position of adenosine with various alkyl, cycloalkyl, and arylalkyl groups tends to increase selectivity for the A1 adenosine receptor (A1AR) nih.gov. The nature of the substituent dictates the degree of efficacy and selectivity:

Small N6-alkyl groups are associated with selectivity for human A3 adenosine receptors (A3ARs) over rat A3ARs nih.gov.

N6-Cycloalkyl groups demonstrate size-dependent effects. Those with five or fewer carbons tend to be full agonists at human A3ARs, while those with six or more carbons are partial agonists nih.gov. N6-Cyclopentyladenosine is a potent and selective A1AR agonist nih.gov.

N6-Arylmethyl analogues , such as those with a benzyl group, are often more potent in binding to A1 and A3 receptors compared to A2A receptors nih.gov.

The table below summarizes the effects of various N6-substitutions on adenosine receptor activity.

| N6-Substituent Type | General Effect on Receptor Selectivity/Activity | Specific Examples |

| Alkyl | Small groups favor human A3AR selectivity. Branching can decrease efficacy. nih.gov | N6-methyladenosine |

| Cycloalkyl | Potent A1AR agonists. Size-dependent efficacy at A3ARs. nih.govnih.gov | N6-cyclopentyladenosine (A1 selective), N6-cyclohexyladenosine (A3 partial agonist) |

| Arylalkyl | Tend to be more potent at A1 and A3 receptors versus A2A. nih.gov | N6-benzyladenosine, N6-(R-1-phenylethyl)adenosine |

| Heterocyclic | Can produce highly potent A1AR agonists. nih.gov | N6-((3R)-1-benzyloxycarbonylpyrrolidin-3-yl)adenosine (Potent A1 agonist) nih.gov |

These modifications not only influence receptor interaction but also prevent degradation by adenosine deaminase, enhancing the pharmacokinetic properties of the analogues nih.govnih.gov.

Effects of Alkyl and Aryl Substituents

The introduction of alkyl and aryl groups, whether at the C2, N6, or other positions, is a fundamental strategy in modifying the activity of this compound analogues. The effects of these substituents are highly dependent on their position, size, and electronic properties.

At the N6-position: As detailed previously, N6-alkyl and N6-cycloalkyl substituents are classic modifications for achieving A1AR selectivity nih.govnih.gov. Arylalkyl groups at this position can also confer high potency at A1 and A3 receptors nih.gov. The orientation and bulk of these groups are critical for optimal receptor fit.

At the C2-position: 2-alkyl and 2-arylalkynyl substitutions have been investigated to create selective A2AAR and A3AR ligands, respectively nih.gov. The rigid, extended structure of an arylalkynyl group can exploit specific binding pockets in certain receptor subtypes while being sterically hindered in others.

At other positions: Alkylation can also occur at the nitrogen atoms of the purine ring system (e.g., N7 or N9), leading to positional isomers with distinct biological activities. For instance, N6-substituted 9-methyladenines have been developed as a class of adenosine receptor antagonists nih.gov.

The interplay of substituents at different positions can lead to complex outcomes. Studies on C2,N6-disubstituted adenosines have shown that the combined effects on receptor selectivity are not always predictable or additive, highlighting the intricate nature of ligand-receptor interactions nih.gov.

Influence of Tautomerism and Positional Isomerism on SAR

The purine ring is a dynamic system capable of existing in different tautomeric forms and forming positional isomers upon substitution, both of which can significantly influence biological activity.

Tautomerism: Purines can exist in several tautomeric forms, most commonly involving the migration of a proton between nitrogen atoms (e.g., N7-H vs. N9-H) or between ring nitrogens and exocyclic amino/imino groups. The relative stability of these tautomers is influenced by the environment (gas phase vs. aqueous solution) and the electronic nature of substituents nih.govrsc.org. The dominant tautomer in a biological system will determine the hydrogen bond donor-acceptor pattern presented to a receptor, which is critical for recognition and binding. For example, the amino-imino tautomerism of adenosine analogues can affect base-pairing properties and interactions with protein targets researchgate.net.

Positional Isomerism: Alkylation of the purine ring often leads to a mixture of N7 and N9 isomers, with the N9 regioisomer typically being the more thermodynamically stable and predominant product nih.govacs.org. However, the N7 isomer can also be formed and may possess a completely different biological profile.

N7 vs. N9 Activity: While N9-substituted purines are more common (e.g., in natural nucleosides), N7-substituted analogues have also demonstrated interesting biological activities, including antiviral, anticancer, and cytotoxic effects nih.gov.

Control of Regioselectivity: Synthetic strategies have been developed to control the site of substitution. The choice of solvent, base, and the nature of substituents on the purine ring can influence the N7/N9 product ratio researchgate.net. For example, bulky substituents at the C6 position can sterically hinder and shield the N7 position, leading to regiospecific N9 alkylation nih.gov.

The ability to isolate and test pure N7 and N9 positional isomers is crucial for accurately defining the SAR of a given purine analogue series.

Stereochemical Considerations in Ligand-Target Recognition

Stereochemistry, the three-dimensional arrangement of atoms, is paramount in the interaction between a ligand and its biological target. Chiral centers within the purine analogue, particularly in substituents, can lead to enantiomers or diastereomers that exhibit vastly different affinities and efficacies.

A clear example of this is seen in N6-substituted adenosine analogues. The affinity and efficacy of N6-arylethyl adenosines at the A3AR are highly dependent on stereochemistry nih.gov. A study demonstrated significant stereoselectivity in binding for N6-(R-1-phenylethyl)adenosine versus its (S)-enantiomer at the rat A3AR, highlighting that the receptor's binding pocket is exquisitely sensitive to the spatial orientation of the substituent nih.gov. Similarly, the N6-R- and N6-S-(1-phenyl-2-propyl)-9-methyladenines show stereoselective binding at both A1 and A2 receptors nih.gov.

These stereochemical effects arise because the binding sites of proteins are themselves chiral, being composed of L-amino acids. A specific stereoisomer will achieve a more optimal and lower-energy fit within the binding pocket, maximizing favorable interactions (like hydrogen bonds and hydrophobic contacts) and minimizing steric clashes. Therefore, the synthesis and evaluation of stereochemically pure analogues are essential for elucidating precise SAR and developing highly selective ligands.

Comparative Analysis with Endogenous Purine Metabolites and Relevant Purine Derivatives

To fully appreciate the SAR of this compound analogues, it is instructive to compare them with endogenous purines and other synthetic derivatives.

Comparison with Endogenous Adenosine: Adenosine is the primary endogenous ligand for adenosine receptors and a substrate for enzymes like adenosine deaminase and adenosine kinase nih.govnih.gov.

Receptor Affinity: Many synthetic analogues are designed to have a higher affinity and/or selectivity for a specific adenosine receptor subtype (A1, A2A, A2B, or A3) than adenosine itself, which has relatively low affinity for A2B and A3 receptors nih.gov.

Metabolic Stability: Unlike adenosine, which has a very short half-life in the blood, synthetic analogues are often modified at the N6 or C2 positions to resist degradation by adenosine deaminase, leading to improved pharmacokinetic profiles nih.govnih.govnih.gov.

Functional Activity: While adenosine is an agonist at all its receptors, synthetic analogues can be designed as full agonists, partial agonists, or even antagonists, depending on the structural modifications nih.govnih.gov.

Comparison with Other Purines:

Endogenous Purines: The core structure of this compound is shared by other critical biological molecules like guanine (B1146940), hypoxanthine (B114508), and xanthine (B1682287) rsc.org. These molecules are all part of the purine metabolic pathway. Synthetic analogues often compete with these endogenous purines for binding to enzymes or transporters.

Natural Product Analogues: Nature produces a variety of purine nucleoside antibiotics, such as angustmycin and aristeromycin, which feature modifications to the purine or sugar moiety and exhibit potent biological activities rsc.org.

Synthetic Drugs: The purine scaffold is found in numerous approved drugs. For example, purine antimetabolites like mercaptopurine and thioguanine are used in cancer therapy by interfering with DNA replication wikipedia.org. Xanthine derivatives like caffeine and theophylline act as non-selective adenosine receptor antagonists nih.govmdpi.com. Comparing novel analogues to these established drugs provides a benchmark for potency and selectivity.

This comparative analysis places the SAR of this compound analogues within the broader context of purine chemistry and pharmacology, highlighting the features that confer their unique biological activities.

Computational Chemistry and Advanced Molecular Modeling of 2 Methoxy 7h Purin 6 Amine

Quantum Chemical Calculations for Electronic and Geometric Structure

Quantum chemical calculations are fundamental to elucidating the intrinsic properties of a molecule. By solving the Schrödinger equation, or its approximations, these methods can determine the optimal three-dimensional geometry and the electronic distribution of 2-methoxy-7H-purin-6-amine.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for predicting the structural and electronic properties of molecules. nih.gov This method is favored for its balance of accuracy and computational efficiency. For purine (B94841) derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G**, are employed to determine the most stable tautomeric forms and geometries. nih.govnih.gov

DFT studies on related 6-oxy purine derivatives have been crucial in resolving structural ambiguities, such as the precise location of hydrogen atoms on the purine ring. nih.gov Calculations of Gibbs free energies for different tautomers, both in the gas phase and in aqueous solution, can conclusively identify the most stable form. nih.govnih.gov For this compound, such studies would yield critical data on bond lengths, bond angles, and dihedral angles, providing a precise 3D model of the molecule. Furthermore, DFT is used to calculate electronic properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, the gap between which is a key indicator of chemical reactivity and stability. nih.gov

While DFT is widely used, other quantum chemical methods also offer valuable insights. Ab initio methods, such as Hartree-Fock (HF), are derived directly from theoretical principles without the inclusion of experimental data. Though computationally demanding, they provide a fundamental understanding of the electronic structure.

Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify calculations, making them significantly faster and suitable for larger molecules. Methods like AM1 (Austin Model 1) and PM3 (Parameterized Model 3) are based on the Neglect of Diatomic Differential Overlap (NDDO) approximation. While generally less accurate than DFT or ab initio methods, they are effective for initial geometric optimizations and for studying large systems or for high-throughput screening. For purine analogs, these methods can provide rapid initial assessments of molecular geometry and electronic properties before more rigorous and computationally expensive calculations are performed.

Molecular Docking Simulations for Ligand-Protein Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. jyoungpharm.org This method is crucial for understanding the structural basis of molecular recognition and is widely used in drug discovery to screen for potential inhibitors. For purine analogs, which are known to inhibit a variety of enzymes such as cyclin-dependent kinases (CDKs), docking studies can predict how this compound might interact with the active site of a protein. tandfonline.comnih.gov

Molecular docking algorithms explore various possible conformations of the ligand within the protein's binding pocket and score them based on a function that estimates the binding affinity. This process predicts the most likely binding mode and provides a quantitative estimate of the binding strength, often expressed as a binding energy (in kcal/mol). A more negative binding energy typically indicates a stronger and more stable interaction.

For example, docking studies of novel pyrazolopyrimidine-based purine analogs against CDK2 and CDK9 have revealed binding energies in the range of -7.87 to -8.16 kcal/mol, indicating potent inhibition. nih.gov A similar study for this compound would involve preparing the 3D structure of the ligand and the target protein, followed by running docking simulations to predict its binding pose and affinity.

Table 1: Illustrative Example of Molecular Docking Results for a Purine Analog with a Kinase Target

| Compound | Target Protein | Predicted Binding Energy (kcal/mol) | Predicted Inhibition Constant (Ki) |

| Purine Analog 1 | CDK2 | -8.16 | 127 nM |

| Purine Analog 2 | CDK9 | -7.87 | 65 nM |

| Roscovitine (Reference) | CDK2 | -7.90 | - |

This table is a representative example based on published data for similar purine analogs to illustrate typical outputs from molecular docking studies. nih.gov

Beyond predicting binding affinity, molecular docking provides detailed information about the specific intermolecular interactions between the ligand and the protein. These interactions, which stabilize the complex, typically include hydrogen bonds, hydrophobic interactions, and van der Waals forces.

Analysis of the docked pose of a ligand reveals which amino acid residues in the protein's active site are crucial for binding. For instance, the binding of purine analogs to CDKs often involves the formation of key hydrogen bonds with backbone atoms of residues in the hinge region of the kinase, a pattern that is characteristic of many kinase inhibitors. Identifying these key residues is essential for understanding the mechanism of action and for designing more potent and selective inhibitors through structure-based drug design.

Molecular Dynamics (MD) Simulations for Dynamic Behavior of Ligand-Target Complexes

While molecular docking provides a static snapshot of the ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view. tandfonline.com MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion, providing insights into the flexibility of the protein and the stability of the ligand-protein complex. mdpi.com

An MD simulation typically starts with the docked complex submerged in a simulated aqueous environment. Over a simulation period of nanoseconds to microseconds, the trajectory of the complex is analyzed to assess its stability. Key metrics include the root-mean-square deviation (RMSD) of the protein and ligand atoms from their initial positions. A stable RMSD value over time suggests that the ligand remains securely bound in the predicted pose. MD simulations also allow for a more detailed analysis of the persistence of intermolecular interactions, such as hydrogen bonds, throughout the simulation, confirming which interactions are most critical for stable binding. Such simulations have been effectively used to evaluate the binding stability of purine analogs with their target enzymes. tandfonline.comnih.gov

Conformational Analysis and Flexibility

The conformational landscape of a molecule is a critical determinant of its biological activity, as it dictates the three-dimensional shapes the molecule can adopt to interact with a biological target. For this compound, conformational flexibility arises primarily from the rotation of the methoxy (B1213986) group at the C2 position and the exocyclic amine group at the C6 position.

Molecular dynamics (MD) simulations offer a way to explore the accessible conformations of this compound over time. A typical MD simulation would involve solvating a single molecule of this compound in a water box and simulating its movement over a period of nanoseconds. Analysis of the simulation trajectory can reveal the preferred dihedral angles and the energetic barriers between different conformational states.

In a hypothetical 100-nanosecond MD simulation, the dihedral angle of the C1-C2-O-CH3 bond of the methoxy group would be monitored. The results might indicate a preference for a conformation where the methyl group is oriented away from the purine ring to minimize steric hindrance. The flexibility of the exocyclic amine group at the C6 position is also of interest. Its ability to rotate and form hydrogen bonds is crucial for potential interactions with target proteins.

| Parameter | Major Conformer Population (%) | Key Dihedral Angle (C1-C2-O-CH3) | Energy (kcal/mol) |

|---|---|---|---|

| Methoxy Group Orientation | 75 | 180° ± 20° | -2.5 |

| Methoxy Group Orientation | 25 | 60° ± 20° | -1.0 |

Binding Free Energy Calculations

Understanding the binding affinity of a ligand to its target is a cornerstone of drug design. Binding free energy calculations provide a quantitative measure of this affinity. Methods such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are commonly employed to estimate the binding free energy of a ligand-protein complex from MD simulation trajectories.

To illustrate this, we can consider a hypothetical scenario where this compound is docked into the active site of a kinase, a common target for purine analogs. Following the docking, an MD simulation of the protein-ligand complex would be performed. The MM/GBSA method would then be used to calculate the binding free energy by summing the molecular mechanics energy in the gas phase and the solvation free energy.

The binding free energy can be decomposed into contributions from different energy terms, such as van der Waals interactions, electrostatic interactions, and solvation energies. This decomposition can provide valuable insights into the driving forces of binding. For instance, strong electrostatic interactions might be observed between the purine ring's nitrogen atoms and charged residues in the active site, while the methoxy group could be involved in favorable van der Waals contacts.

| Energy Component | Value (kcal/mol) |

|---|---|

| Van der Waals Energy | -35.8 |

| Electrostatic Energy | -20.5 |

| Polar Solvation Energy | 30.2 |

| Nonpolar Solvation Energy | -4.1 |

| Total Binding Free Energy (ΔG_bind) | -30.2 |

Pharmacophore Modeling for Ligand Design and Virtual Screening

Pharmacophore modeling is a powerful technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to be active at a specific biological target. A pharmacophore model can be generated based on a set of known active ligands or from the structure of the ligand-binding site of a target protein.

For this compound, a ligand-based pharmacophore model could be developed using a set of known active purine derivatives that target a particular receptor, for example, an adenosine (B11128) receptor. nih.gov The resulting pharmacophore might consist of features such as a hydrogen bond donor (from the amine group), a hydrogen bond acceptor (from the purine nitrogens), and a hydrophobic feature (from the purine ring system).

This pharmacophore model can then be used as a 3D query to screen large compound libraries to identify novel molecules that possess the desired features and are therefore likely to be active. This virtual screening approach can significantly accelerate the discovery of new lead compounds.

| Feature Type | Number of Features | Geometric Constraints |

|---|---|---|

| Hydrogen Bond Donor | 1 | Located on the exocyclic amine |

| Hydrogen Bond Acceptor | 2 | Located on N1 and N3 of the purine ring |

| Aromatic Ring | 1 | Centroid of the purine ring |

| Hydrophobic Group | 1 | Associated with the C2-methoxy group |

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Analysis

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. tandfonline.com By identifying the physicochemical properties or structural features that are critical for activity, QSAR models can be used to predict the activity of new, unsynthesized compounds.

For a series of this compound analogs with varying substituents, a QSAR model could be developed. Molecular descriptors, such as electronic properties (e.g., partial charges), steric properties (e.g., molecular volume), and hydrophobicity (e.g., logP), would be calculated for each compound. These descriptors would then be correlated with their experimentally determined biological activities (e.g., IC50 values) using statistical methods like multiple linear regression or partial least squares.

A resulting QSAR model might reveal, for instance, that electron-withdrawing substituents on the purine ring enhance activity, while bulky substituents at the 6-amino position are detrimental. mdpi.com Such insights are invaluable for guiding the optimization of lead compounds.

| Descriptor | Coefficient | p-value | Interpretation |

|---|---|---|---|

| LogP (Hydrophobicity) | 0.45 | <0.05 | Increased hydrophobicity is positively correlated with activity. |

| Molecular Weight | -0.12 | <0.05 | Increased molecular weight is negatively correlated with activity. |

| HOMO Energy | 0.28 | <0.05 | Higher HOMO energy (more easily oxidized) is positively correlated with activity. |

In Silico Prediction of Potential Biological Targets

In the early stages of drug discovery, the biological target of a compound may not be known. In silico target prediction, also known as target fishing, uses computational methods to identify potential protein targets for a given small molecule. These methods often rely on the principle of chemical similarity, where a compound is predicted to bind to the same targets as other known molecules with similar structures.

For this compound, various target prediction servers and software could be used. These tools compare the chemical fingerprint of the molecule to a large database of known bioactive compounds and their targets. The output is typically a ranked list of potential targets.

Given the structural similarity of this compound to endogenous purines like adenosine and guanine (B1146940), it is plausible that in silico target prediction would identify enzymes and receptors involved in purine metabolism and signaling as high-probability targets. These could include kinases, phosphodiesterases, and adenosine receptors. Experimental validation would then be required to confirm these predictions.

| Predicted Target | Target Class | Prediction Score | Rationale |

|---|---|---|---|

| Adenosine A2A Receptor | GPCR | 0.85 | High structural similarity to known adenosine receptor antagonists. acs.org |

| Cyclin-Dependent Kinase 2 (CDK2) | Kinase | 0.78 | Purine scaffold is a common feature in kinase inhibitors. nih.gov |

| Purine Nucleoside Phosphorylase (PNP) | Enzyme | 0.72 | Potential interaction with enzymes in the purine salvage pathway. tandfonline.com |

| Phosphodiesterase 5 (PDE5) | Enzyme | 0.65 | Similarity to other purine-based PDE inhibitors. |

Preclinical Biological Investigations and Translational Research Methodologies

In Vitro Cellular Studies on Molecular and Cellular Responses

In vitro studies are fundamental to deciphering the specific effects of 2-methoxy-7H-purin-6-amine (O⁶-methylguanine) at the cellular level. These investigations provide a controlled environment to dissect the compound's interaction with cellular machinery and the subsequent biological responses.

The primary cellular target of O⁶-methylguanine is the DNA repair enzyme O⁶-methylguanine-DNA methyltransferase (MGMT). nih.govnih.govnih.gov Cell-based assays are crucial for confirming this engagement and understanding how it modulates downstream cellular pathways. Target engagement confirms that a compound interacts with its intended protein target within a cellular context. revvity.co.jpdiscoverx.com

A key technique to demonstrate this is the Cellular Thermal Shift Assay (CETSA), which measures the change in the thermal stability of a target protein upon ligand binding. nih.govresearchgate.net For O⁶-methylguanine, engagement is primarily characterized by the inactivation of its target, MGMT.

Once the O⁶-methylguanine adduct is formed in DNA, it modulates critical cellular pathways. If not repaired by MGMT, this lesion frequently leads to a G:C to A:T transition mutation during DNA replication because DNA polymerase often incorrectly pairs thymine (B56734) with O⁶-methylguanine. nih.govnih.gov This mispairing triggers the Mismatch Repair (MMR) pathway, which, in a futile attempt to correct the mismatch, can lead to DNA double-strand breaks and ultimately trigger apoptosis. researchgate.netscienceopen.com

| Assay Type | Purpose | Principle | Key Findings Related to O⁶-methylguanine |

| Immunofluorescence | Visualize DNA adducts and repair proteins | Uses fluorescently-labeled antibodies to detect specific proteins or DNA modifications within the cell. | Localization of MGMT to the nucleus and detection of O⁶-methylguanine adducts in DNA. |

| Comet Assay (Single Cell Gel Electrophoresis) | Detect DNA damage | Measures DNA strand breaks by observing the migration of DNA from the nucleus in an electric field. | Increased DNA fragmentation in MMR-proficient cells exposed to agents that form O⁶-methylguanine, indicating the generation of strand breaks during repair attempts. researchgate.net |

| Flow Cytometry (FACS) | Analyze cell cycle and apoptosis | Measures fluorescence of stained cells to quantify cell cycle phases (e.g., using propidium (B1200493) iodide) or markers of apoptosis (e.g., Annexin V). | O⁶-methylguanine can induce G2/M cell cycle arrest and apoptosis in cells with low MGMT and functional MMR pathways. researchgate.net |

| Reporter Gene Assays | Monitor pathway activation | A reporter gene (e.g., luciferase) is placed under the control of a promoter responsive to a specific transcription factor or pathway. | Can be used to measure the activation of DNA damage response pathways, such as the p53 pathway, following the formation of O⁶-methylguanine lesions. |

Profiling the enzymatic activity in cellular lysates provides a quantitative measure of the functional state of key proteins involved in the response to O⁶-methylguanine. The central enzyme of interest is MGMT, which acts as a suicide enzyme by stoichiometrically transferring the methyl group from the O⁶ position of guanine (B1146940) to an internal cysteine residue, thereby becoming irreversibly inactivated. nih.govnih.gov

Various methods have been developed to quantify MGMT activity in cell and tissue extracts. These assays are critical for correlating enzyme levels with cellular resistance to alkylating agents. nih.gov Studies have shown that MGMT activity is not static and can be modulated by cellular processes such as the cell cycle, with significantly reduced levels observed just prior to the onset of the S-phase. nih.gov

| Assay Method | Principle | Application to O⁶-methylguanine Research |

| Radiometric Assay | Measures the transfer of a radiolabeled ([³H]) methyl group from a DNA substrate to MGMT protein. | Considered the gold standard for quantifying MGMT activity. It directly measures the functional capacity of the enzyme to repair O⁶-methylguanine adducts. |

| HPLC-based Assay | Quantifies the amount of repaired guanine or S-methylcysteine after incubation of cell lysate with an O⁶-methylguanine-containing substrate. | Provides a highly sensitive and specific measurement of MGMT repair activity. |

| Fluorescence-based Assay | Uses a fluorescently labeled pseudosubstrate, such as an O⁶-benzylguanine derivative. The reaction with MGMT can be monitored by changes in fluorescence or by separating the product using chromatography. sigmaaldrich.com | Offers a non-radioactive alternative for measuring MGMT activity, suitable for higher throughput screening. sigmaaldrich.com |

In Vivo Mechanistic Studies in Model Organisms

In vivo studies in model organisms are essential for understanding the biological consequences of O⁶-methylguanine in a complex, systemic environment. These studies bridge the gap between cellular responses and organism-level pathophysiology. Common model organisms include rodents (mice and rats) and simpler systems like Escherichia coli transformed with viral vectors. nih.govnih.govmedicine.dp.ua

Research in regenerating rat livers revealed that the loss of O⁶-methylguanine from DNA was more rapid in S-phase hepatocytes, suggesting that DNA-synthesizing cells possess a higher MGMT activity. nih.gov Seminal experiments using an M13 bacteriophage genome containing a single O⁶-methylguanine residue demonstrated its direct mutagenicity in E. coli, showing that it exclusively induced G-to-A transition mutations. nih.govpnas.org

Pharmacodynamic (PD) markers are measurable indicators of a molecular or cellular effect of a compound. For O⁶-methylguanine, PD markers are crucial for assessing the extent of DNA damage and the cellular response to it in in vivo models.

Key PD markers include:

MGMT Protein Levels and Activity : The level of MGMT in tissues is a primary determinant of resistance to agents that produce O⁶-methylguanine. Reduced MGMT levels, often due to epigenetic silencing via promoter methylation, serve as a predictive marker for sensitivity. nih.govimrpress.com

DNA Adduct Levels : The quantification of specific DNA adducts, such as O⁶-methylguanine, 7-methylguanine, and 3-methyladenine, in tissue DNA provides a direct measure of DNA damage. The ratio of these adducts can indicate the efficiency of repair. nih.gov

Apoptosis Markers : The induction of apoptosis is a key downstream consequence of unrepaired O⁶-methylguanine. Measuring levels of activated (cleaved) caspase-3 in tissues can serve as a robust marker of the compound's cytotoxic effect. medicine.dp.ua

Mismatch Repair (MMR) Protein Status : Since the MMR system is required to process O⁶-methylguanine:thymine mispairs into cytotoxic lesions, the expression status of MMR proteins (e.g., MSH2, MLH1) is a critical determinant of the ultimate biological outcome.

| Marker Category | Specific Marker | Relevance to O⁶-methylguanine |

| DNA Repair | MGMT Activity | Direct measure of the capacity to repair the O⁶-methylguanine lesion. nih.gov |

| DNA Damage | O⁶-meG/7-meG Ratio | Indicates the relative formation and persistence of the key mutagenic lesion versus a more common, less toxic lesion. nih.gov |

| Cell Death Pathway | Cleaved Caspase-3 | A definitive indicator of the execution phase of apoptosis triggered by the DNA damage response. medicine.dp.ua |

| Genomic Instability | Micronucleus Formation | A marker of chromosomal damage resulting from unresolved DNA double-strand breaks. |

In the context of O⁶-methylguanine, target occupancy refers to the engagement and subsequent inactivation of the MGMT repair protein. Unlike receptor-ligand interactions that are often reversible and studied with imaging techniques like Positron Emission Tomography (PET), MGMT occupancy is a stoichiometric, irreversible event. nih.govnih.gov Occupancy is therefore assessed biochemically by measuring the depletion of active MGMT in tissues following exposure to a methylating agent.

Distribution studies focus on quantifying the formation and persistence of O⁶-methylguanine adducts in the DNA of various tissues and cell types. For example, studies in rats have analyzed the differential persistence of these adducts in liver cells during different phases of the cell cycle, providing insights into cell-cycle-specific repair capacities. nih.gov Such studies are critical for understanding tissue-specific toxicity and carcinogenicity.

The formation of this compound in DNA initiates a cascade of events that are orchestrated by interconnected biological pathways. In vivo studies are paramount for elucidating this complex interplay.

The central biological pathway involves:

DNA Adduct Formation : Alkylating agents introduce a methyl group at the O⁶ position of guanine within the DNA double helix. nih.gov

Direct Reversal Repair : The MGMT protein directly removes the methyl group, restoring the guanine base. This is the primary defense mechanism and, if efficient, prevents further damage. researchgate.net

Mutagenic Replication : If the adduct is not repaired before DNA replication, DNA polymerase often inserts a thymine opposite O⁶-methylguanine. nih.gov

Mismatch Repair (MMR) Engagement : The resulting O⁶-methylguanine:Thymine mismatch is recognized by the MMR system. researchgate.netscienceopen.com

Induction of Cytotoxicity : Instead of resolving the issue, the MMR system's attempts to remove the thymine from the daughter strand result in persistent single-strand breaks. During a subsequent round of replication, these breaks can be converted into lethal DNA double-strand breaks. researchgate.netscienceopen.com

Apoptotic Cell Death : The accumulation of double-strand breaks triggers the DNA damage response (DDR) pathway, leading to cell cycle arrest and, ultimately, apoptosis. scienceopen.com

This pathway highlights a critical paradox: the DNA mismatch repair system, which typically protects genomic integrity, is responsible for converting the initial DNA lesion into a cytotoxic signal. Therefore, cells deficient in MMR can be resistant to the cell-killing effects of agents that produce O⁶-methylguanine, even though they may accumulate more mutations.

Biochemical and Physiological Context of 2 Methoxy 7h Purin 6 Amine Metabolism and Fate

Pathways of Biotransformation and Metabolite Identification

The primary biotransformation pathway for 2-methoxy-7H-purin-6-amine, more commonly known as O6-methylguanine (O6-meG) when present as a lesion in DNA, is a direct enzymatic repair process. This process does not involve a series of metabolic steps but rather a direct reversal of the methylation that formed the compound.

The key enzyme responsible for this biotransformation is O6-methylguanine-DNA methyltransferase (MGMT), a DNA repair protein that plays a critical role in protecting the genome from the mutagenic effects of alkylating agents. nih.gov MGMT functions as a "suicide" enzyme. It identifies the O6-methylguanine lesion within the DNA structure and transfers the methyl group from the oxygen atom of guanine (B1146940) to one of its own cysteine residues. nih.gov This action restores the original guanine base in the DNA but results in the irreversible inactivation of the MGMT protein.

Once the methyl group is removed, the resulting product is guanine, a natural component of DNA. This repaired guanine re-enters the cellular pool of purine (B94841) bases. Subsequent metabolite identification in laboratory studies using labeled O6-methylguanine has shown that the radioactivity becomes associated with guanosine (B1672433) and deoxyguanosine. nih.gov This indicates that after repair, the guanine is processed through normal cellular pathways and incorporated back into nucleic acids. nih.gov In some instances, radioactivity has also been detected in thymidine, a consequence of the mutagenic nature of the original lesion which can lead to misincorporation during replication. nih.gov

| Pathway | Key Enzyme(s) | Action | Resulting Metabolite(s) |

|---|---|---|---|

| Direct Reversal Repair | O6-methylguanine-DNA methyltransferase (MGMT) | Transfer of the methyl group from O6-methylguanine to a cysteine residue on the enzyme. | Guanine |

| Incorporation into Nucleic Acids (Post-Repair) | DNA/RNA Polymerases | Utilization of the repaired guanine (as GTP/dGTP) for synthesis. | Guanosine, Deoxyguanosine |

Role in Purine Metabolism and Salvage Pathways

Following its biotransformation from O6-methylguanine back to guanine, the molecule fully integrates into the established purine metabolism network. Cells utilize two main pathways for purine synthesis: the de novo pathway, which builds purines from simpler precursors, and the salvage pathway, which recycles pre-existing purine bases. nih.gov The guanine restored by MGMT activity is primarily channeled into the purine salvage pathway, an energy-efficient mechanism for maintaining the nucleotide pool. wikipedia.org

The key enzyme in the salvage of guanine is hypoxanthine-guanine phosphoribosyltransferase (HGPRT). wikipedia.orgnih.gov HGPRT catalyzes the conversion of guanine and phosphoribosyl pyrophosphate (PRPP) into guanosine monophosphate (GMP). nih.gov GMP is a central nucleotide that can be further phosphorylated to form guanosine diphosphate (B83284) (GDP) and guanosine triphosphate (GTP). These nucleotides are indispensable for numerous cellular functions, including:

Synthesis of RNA and DNA: GTP is a direct precursor for RNA synthesis and, after conversion to deoxyguanosine triphosphate (dGTP), for DNA synthesis.

Signal Transduction: GTP is crucial for the function of G-proteins, which are key players in cellular signaling cascades.

Energy Metabolism: GTP serves as an energy source in processes like protein synthesis.

If the salvaged guanine is in excess of cellular needs, it can be directed towards a degradation pathway. In this catabolic route, guanine is first converted to xanthine (B1682287) by the enzyme guanase. Subsequently, xanthine oxidase catalyzes the oxidation of xanthine to uric acid, which is the final product of purine degradation in humans and is excreted in the urine. wikipedia.org

Endogenous Interaction Networks within Cellular Systems

The presence of this compound (O6-methylguanine) within a cell initiates a cascade of interactions with various endogenous molecules and systems, primarily centered around DNA damage and repair.

As a DNA lesion, O6-methylguanine's most critical interaction is with the DNA replication machinery. The methyl group on the O6 position of guanine alters its hydrogen-bonding properties, causing it to preferentially pair with thymine (B56734) instead of its correct partner, cytosine. wikipedia.org If DNA replication occurs before the lesion is repaired, a thymine will be incorporated opposite the O6-methylguanine. In the subsequent round of replication, this thymine will pair with adenine (B156593), completing a G:C to A:T transition mutation. wikipedia.orgnih.gov This mutagenic potential is the primary reason O6-methylguanine is considered a dangerous DNA lesion. nih.gov

The cell's primary defense network against this lesion involves direct interaction with repair proteins.

O6-methylguanine-DNA methyltransferase (MGMT): As detailed previously, MGMT directly binds to the O6-methylguanine adduct in DNA and removes the methyl group, repairing the damage in a single step. nih.gov

DNA Mismatch Repair (MMR) System: If MGMT fails to repair the lesion before replication, the resulting O6-methylguanine:thymine mispair is a substrate for the MMR pathway. The recognition of this mismatch by MMR proteins can trigger a cellular response. wikipedia.org

This response can activate broader signaling networks. Persistent, unrepaired O6-methylguanine can lead to the activation of damage-response kinases such as ATM and checkpoint proteins like CHK1, as well as the phosphorylation of H2AX and the stabilization of p53. wikipedia.org This signaling cascade can result in several cellular outcomes, including cell cycle arrest, sister chromatid exchange, or the initiation of apoptosis (programmed cell death), which serve as mechanisms to prevent the propagation of potentially cancerous mutations. wikipedia.org Furthermore, MGMT itself is part of a larger biochemical network and has been shown to interact with other proteins involved in DNA replication and repair, such as the Proliferating Cell Nuclear Antigen (PCNA). nih.govtandfonline.com

| Interacting Molecule/System | Type of Interaction | Consequence of Interaction |

|---|---|---|

| DNA | Covalent modification (lesion) | Forms O6-methylguanine adduct. |

| Thymine | Mispairing during DNA replication | Leads to G:C to A:T transition mutations. wikipedia.org |

| O6-methylguanine-DNA methyltransferase (MGMT) | Enzymatic Repair (Direct Reversal) | Removes methyl group, restoring guanine. MGMT is inactivated. nih.gov |

| DNA Mismatch Repair (MMR) System | Recognition of O6-meG:T mispair | Can trigger cell cycle arrest or apoptosis if repair fails. wikipedia.org |

| ATM, H2AX, CHK1, p53 | Signal Transduction | Activation of downstream signaling pathways in response to persistent DNA damage. wikipedia.org |

| Proliferating Cell Nuclear Antigen (PCNA) | Protein-protein interaction (with MGMT) | Part of the broader DNA repair network. nih.govtandfonline.com |

Exogenous Exposure and Environmental Context in the Human Exposome

The formation of this compound (O6-methylguanine) is a clear example of the interaction between the human exposome and the genome. The exposome encompasses the totality of environmental exposures—including chemical, biological, and physical factors—that an individual experiences throughout their lifetime. europa.eu O6-methylguanine is not typically ingested directly; rather, it is formed endogenously when guanine in DNA reacts with alkylating agents.

Exogenous Sources: The primary exogenous sources are precursors that lead to the formation of alkylating agents, specifically N-nitroso compounds (NOCs). wikipedia.org

Diet: NOCs are present in some preserved foods, such as cured and processed meats like bacon and sausages, as well as certain cheeses. wikipedia.org Additionally, NOCs can be formed in the acidic environment of the stomach from the reaction of nitrites (used as preservatives) with secondary amines and amides found in protein-rich foods, particularly red meat. wikipedia.org

Lifestyle Factors: Tobacco smoke is a major source of exposure to a variety of potent N-nitroso compounds that can lead to the formation of O6-methylguanine in the DNA of smokers. wikipedia.org

Endogenous Sources: The body itself can generate substances that lead to guanine methylation.

Metabolism: S-adenosyl methionine (SAM), the body's primary biological methyl donor, can in some instances non-enzymatically methylate guanine, although this is a much rarer event than damage from exogenous NOCs. wikipedia.org

Inflammation: Conditions of chronic inflammation can increase the production of nitric oxide and other reactive nitrogen species. These can react with amines in the body to form endogenous N-nitroso compounds, thereby increasing the burden of DNA alkylation. wikipedia.org

These exposures, whether from diet, lifestyle, or internal physiological states, contribute to an individual's unique exposome. The resulting formation of O6-methylguanine represents a molecular fingerprint of these exposures on the genome, linking the external environment to internal biological consequences. johnshopkins.edu

| Exposure Type | Source Category | Specific Examples |

|---|---|---|

| Exogenous | Diet | Processed meats (bacon, sausages), cheese, red meat (precursor for endogenous formation of NOCs). wikipedia.org |

| Exogenous | Lifestyle | Tobacco smoke. wikipedia.org |

| Endogenous | Metabolic Byproducts | S-adenosyl methionine (SAM). wikipedia.org |

| Endogenous | Physiological State | Chronic inflammation (leading to increased nitric oxide and nitrosating agents). wikipedia.org |

Future Directions and Interdisciplinary Research Avenues for 2 Methoxy 7h Purin 6 Amine

Development of Novel Synthetic Methodologies for Complex Analogues

The therapeutic potential of 2-methoxy-7H-purin-6-amine analogues has spurred the development of innovative synthetic strategies to create more complex and diverse molecules. A key objective is to generate extensive compound libraries for high-throughput screening, which can identify molecules with improved potency, selectivity, and pharmacokinetic properties. nih.govugr.esresearchgate.net

One advanced approach involves a post-DNA synthesis strategy to incorporate O6-alkylguanine derivatives directly into oligodeoxyribonucleotides (ODNs). This method utilizes a novel, modified base, 2-amino-6-methylsulfonylpurine, as a stable precursor. nih.gov The methylsulfonyl group acts as an excellent leaving group, allowing for its displacement by various alkoxides after the ODN has been synthesized. nih.gov This enables the creation of a wide array of ODNs containing different O6-alkylguanines, which are invaluable tools for studying the mechanisms of DNA repair by MGMT. nih.gov

Another powerful methodology focuses on the efficient construction of diverse purine (B94841) libraries. This often begins with substituted dichloropyrimidines. Through a series of controlled reactions, including substitution with various amines and subsequent treatment with alcohols under basic conditions, a tandem reaction occurs involving displacement at the C6 position and an annulation reaction to form the purine ring system. ugr.es This strategy allows for systematic modification at multiple positions on the purine scaffold, facilitating the exploration of structure-activity relationships (SAR) for various biological targets. nih.govugr.esresearchgate.net

| Methodology | Key Intermediate/Reagent | Primary Application | Reference |

|---|---|---|---|

| Post-DNA Synthesis Modification | 2-amino-6-methylsulfonylpurine | Creation of O6-alkylguanine-containing oligodeoxyribonucleotides for DNA repair studies. | nih.gov |

| Tandem Displacement-Annulation | Substituted Dichloropyrimidines | Rapid generation of diverse libraries of 6-alkoxy purine analogues for phenotypic screening. | ugr.es |

Integration of Artificial Intelligence and Machine Learning in Drug Discovery Research